N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-18-6-8-19(9-7-18)31(28,29)22-16-26(21-5-3-2-4-20(21)22)17-23(27)24-10-11-25-12-14-30-15-13-25/h2-9,16H,10-15,17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHHIKWYBNPBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key analogues and their properties are summarized below:
Key Observations :
- Synthetic Efficiency: Thiazolidine-dione derivatives (e.g., 4m) exhibit high yields (89–98%) under mild conditions, suggesting that the morpholinoethyl acetamide scaffold is synthetically accessible .
- Thermal Stability: Melting points for morpholinoethyl acetamides range widely (e.g., 180–226°C for thiazolidine-diones), indicating that substituents like benzylidene or halogenated groups enhance crystallinity .
- Solubility: The morpholinoethyl group likely improves aqueous solubility compared to non-polar substituents (e.g., naphthoxy or tosyl groups), though the tosyl group in the target compound may reduce solubility due to its hydrophobic nature .
Cytotoxicity:
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide shows cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin . This suggests that morpholinoethyl acetamides with aromatic substituents can exhibit potent anticancer activity.
- The morpholinoethyl group may enhance membrane permeability, contributing to their efficacy .
Receptor Binding and Selectivity:
- Pyridazinone acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, highlighting how substituents like methoxybenzyl groups dictate receptor specificity . The target compound’s tosyl group may similarly influence selectivity for undisclosed targets.
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be dissected into three key fragments:
- Indole core with a tosyl-protected nitrogen at the 3-position.
- Morpholinoethylamine side chain.
- Acetamide linker bridging the indole and morpholine groups.
Retrosynthetic pathways prioritize modular assembly to enable late-stage functionalization. Two dominant strategies emerge:
Synthetic Methodologies
Tosylation of Indole Derivatives
The 3-tosyl-1H-indol-1-yl subunit is synthesized via electrophilic aromatic substitution or directed ortho-metalation.
Direct Tosylation Using TsCl/NaH/DMF
A solution of 1H-indole (1.0 eq) in anhydrous DMF is treated with NaH (1.2 eq) at 0°C, followed by p-toluenesulfonyl chloride (TsCl, 1.1 eq). The reaction warms to room temperature over 12 hours, yielding 3-tosyl-1H-indole (78% yield).
Key Parameters :
| Condition | Value |
|---|---|
| Temperature | 0°C → RT |
| Solvent | DMF |
| Base | NaH (60% dispersion) |
| Reaction Time | 12–16 h |
Mechanistic Insight : Deprotonation at N1 generates a nucleophilic indolide, which attacks electrophilic sulfur in TsCl.
Acetamide Linker Installation
Nucleophilic Displacement of Chloroacetamide
3-Tosyl-1H-indole (1.0 eq) reacts with 2-chloro-N-(2-morpholinoethyl)acetamide (1.2 eq) in DMF using K₂CO₃ (2.0 eq) and KI (0.1 eq) as catalysts. After refluxing at 80°C for 8 hours, the product precipitates in 65% yield.
Reaction Equation :
$$ \text{3-Tosylindole} + \text{ClCH}2\text{CONH(CH}2\text{)}2\text{Morpholine} \xrightarrow{\text{K}2\text{CO}_3/\text{KI}} \text{Target Molecule} $$
Optimization Data :
| Variable | Tested Range | Optimal Value |
|---|---|---|
| Solvent | DMF, DMSO, THF | DMF |
| Temperature (°C) | 60–100 | 80 |
| Base | K₂CO₃, Et₃N, DBU | K₂CO₃ |
Ugi Multicomponent Reaction (Ugi-MCR)
A one-pot synthesis combines:
- 3-Tosylindole-1-carbaldehyde (1.0 eq)
- 2-Morpholinoethylamine (1.2 eq)
- Chloroacetic acid (1.0 eq)
- tert-Butyl isocyanide (1.1 eq)
In methanol at 25°C for 24 hours, this Ugi-4CR affords the target compound in 58% yield after HPLC purification.
Advantages :
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Stepwise Displacement | 65 | 98.5 | >100 g |
| Ugi-MCR | 58 | 95.2 | <10 g |
Trade-offs : While Ugi-MCR reduces step count, its lower yield and scalability limit industrial adoption.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (d, J=8.4 Hz, H-4 of indole)
- δ 7.68–7.71 (m, Ts aromatic protons)
- δ 4.12 (s, CH₂CO)
- δ 3.56–3.61 (m, morpholine OCH₂)
ESI-MS
- Calculated for C₂₃H₂₈N₃O₅S⁺: 466.17
- Observed: 466.2 [M+H]⁺
Industrial-Scale Considerations
Cost Analysis of Reagents
| Reagent | Cost/kg (USD) | Mol. Weight | Cost/mol (USD) |
|---|---|---|---|
| 3-Tosylindole | 1,200 | 285.34 | 4.20 |
| 2-Morpholinoethylamine | 950 | 130.19 | 7.30 |
| TsCl | 350 | 190.65 | 1.83 |
Total Raw Material Cost : $13.33/mol (stepwise) vs. $11.02/mol (Ugi-MCR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
